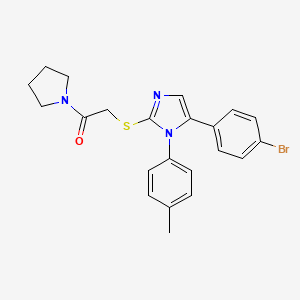
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H22BrN3OS and its molecular weight is 456.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule notable for its diverse potential biological activities. Its structure includes an imidazole ring, a thioether linkage, and a pyrrolidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H22BrN3OS
- Molecular Weight : 456.4 g/mol
- Structural Features :
- Imidazole ring
- Thioether linkage
- Aromatic substituents (bromophenyl and p-tolyl)
Biological Activity Overview
Research indicates that compounds with structural similarities to this compound often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains.
- Anticancer Properties : Similar structures have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives have demonstrated efficacy in reducing inflammation.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The imidazole ring can interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate the function of various receptors involved in signaling pathways related to cell growth and survival.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity :
- Antimicrobial Properties :
- Inflammation Inhibition :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone | Structure | Potentially antimicrobial |
| 5-(4-Chlorophenyl)-1H-imidazol | Structure | Known for antifungal activity |
| 4-(3-Chloro-4-(3-fluorophenyl)amino)-2,5-dioxo-pyrrole | Structure | Exhibits anti-inflammatory effects |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors to build the complex structure. The synthetic routes often require strong bases and specific solvents to optimize yield and purity.
Applications in Research and Industry
This compound has potential applications in:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer or infectious diseases.
- Material Science : As a building block for synthesizing novel materials with specific properties.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3OS/c1-16-4-10-19(11-5-16)26-20(17-6-8-18(23)9-7-17)14-24-22(26)28-15-21(27)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNATQVVNXDSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














